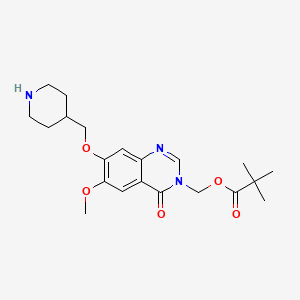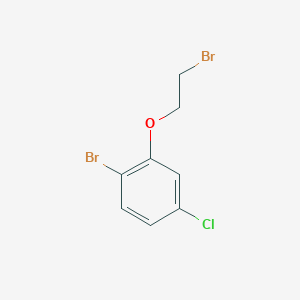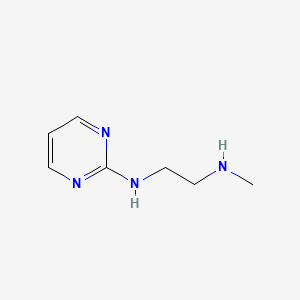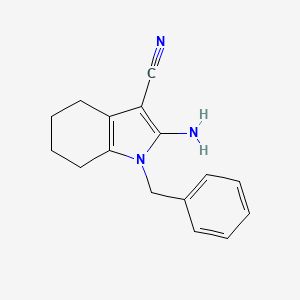![molecular formula C17H14BrN3O B8640217 2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B8640217.png)
2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline
Descripción general
Descripción
2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and an azetidine ring, which is a four-membered nitrogen-containing ring. The presence of a bromopyridinyl group further enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide under basic conditions.
Introduction of the Bromopyridinyl Group: The bromopyridinyl group can be introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with an appropriate nucleophile.
Coupling with Quinoline: The final step involves coupling the azetidine intermediate with a quinoline derivative through a condensation reaction, often facilitated by a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromopyridinyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-((3-Chloropyridin-4-YL)oxy)azetidin-1-YL)quinoline
- 2-(3-((3-Fluoropyridin-4-YL)oxy)azetidin-1-YL)quinoline
- 2-(3-((3-Iodopyridin-4-YL)oxy)azetidin-1-YL)quinoline
Uniqueness
2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline is unique due to the presence of the bromopyridinyl group, which imparts distinct reactivity and potential for various chemical transformations. This uniqueness can be leveraged in the design of novel compounds with specific desired properties, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C17H14BrN3O |
|---|---|
Peso molecular |
356.2 g/mol |
Nombre IUPAC |
2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline |
InChI |
InChI=1S/C17H14BrN3O/c18-14-9-19-8-7-16(14)22-13-10-21(11-13)17-6-5-12-3-1-2-4-15(12)20-17/h1-9,13H,10-11H2 |
Clave InChI |
WJYXHHKXZNSLEV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=NC3=CC=CC=C3C=C2)OC4=C(C=NC=C4)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl 4-hydroxy-9H-pyrimido[4,5-b]indole-7-carboxylate](/img/structure/B8640177.png)

![Methyl 3-[(4-ethylphenyl)methyl]-4-hydroxybenzoate](/img/structure/B8640214.png)




